N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride
Description
Structural and Molecular Characteristics
N-Benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride belongs to the class of imidazole derivatives, featuring a 1,3-diazole ring substituted at the N-1 position with an ethyl group and at the C-2 position with a methanamine moiety. The benzyl group is attached to the methanamine nitrogen, while the dihydrochloride salt enhances solubility and stability.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1332531-64-2 | |
| Molecular Formula | C₁₃H₁₉Cl₂N₃ | |
| Molecular Weight | 288.22 g/mol | |
| SMILES | CCN1C=CN=C1CNCC2=CC=CC=C2.Cl.Cl | |
| IUPAC Name | This compound |
The compound’s planar imidazole ring contributes to aromatic stability, while the ethyl and benzyl substituents influence steric and electronic properties.
Naming Conventions
The IUPAC name follows substitutive nomenclature:
- Parent chain : Methanamine (NH₂-CH₂-).
- Substituents :
- 1-Ethyl-1H-imidazol-2-yl group at the methanamine’s C-1 position.
- Benzyl group (-CH₂C₆H₅) attached to the amine nitrogen.
- Salt form : Dihydrochloride (two HCl molecules protonating the amine groups).
Alternative names include:
- 1-(1-Ethyl-1H-imidazol-2-yl)-N-(phenylmethyl)methanamine dihydrochloride
- Benzyl[(1-ethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride.
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-16-9-8-15-13(16)11-14-10-12-6-4-3-5-7-12;;/h3-9,14H,2,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXUZVNWENYSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride has been investigated for its potential as a therapeutic agent in various medical conditions due to its imidazole ring, which is known for biological activity.
Case Studies
- Antimicrobial Activity : Studies have shown that derivatives of imidazole exhibit significant antimicrobial properties. Research indicates that compounds similar to N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine can inhibit bacterial growth, making them candidates for antibiotic development .
Biochemical Applications
The compound's structure allows it to interact with biological systems, particularly in enzyme inhibition and receptor modulation.
Case Studies
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
Materials Science
Due to its unique chemical structure, this compound is being explored for use in the development of novel materials, including polymers and nanomaterials.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of imidazole-based methanamine dihydrochlorides. Key structural variations among analogs include:
Key Observations :
Preparation Methods
Core Imidazole Intermediate Synthesis
The foundational step involves synthesizing 1-ethyl-1H-imidazole-2-carbaldehyde, typically via:
- Vilsmeier-Haack formylation : Treating 1-ethylimidazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis.
- Yield : ~65–75% under optimized conditions (Table 1).
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | POCl₃, DMF | 0–5°C | 2 h | 68% |
Reductive Amination to Methanamine
The aldehyde intermediate is converted to 1-(1-ethyl-1H-imidazol-2-yl)methanamine via reductive amination:
- Method : React with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C.
- Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reducing Agent | NaBH₃CN (2 eq) |
| Reaction Time | 12 h |
| Yield | 70–80% |
N-Benzylation of the Primary Amine
The free amine undergoes benzylation using benzyl bromide under basic conditions:
- Conditions : Benzyl bromide (1.2 eq), K₂CO₃ (2 eq) in acetonitrile, reflux (80°C) for 6 h.
- Workup : Extract with ethyl acetate, dry over MgSO₄, and concentrate.
| Component | Quantity |
|---|---|
| Benzyl Bromide | 1.2 eq |
| Base | K₂CO₃ (2 eq) |
| Solvent | Acetonitrile |
| Yield | 85% |
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt via acid treatment:
- Procedure : Dissolve in anhydrous ether, bubble HCl gas, and precipitate the salt.
- Characterization : Confirm by ¹H NMR (D₂O) and elemental analysis.
| Property | Observation |
|---|---|
| Melting Point | 215–217°C (dec.) |
| Purity (HPLC) | ≥98% |
Critical Optimization Parameters
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve benzylation yields.
- Temperature Control : Excess heat during imidazole formylation risks decomposition.
- Acid Stability : The dihydrochloride salt is hygroscopic; store under inert atmosphere.
Analytical Validation
- ¹H NMR (D₂O) : δ 7.85 (s, 1H, imidazole-H), 7.45–7.30 (m, 5H, benzyl-H), 4.60 (s, 2H, CH₂NH), 4.10 (q, 2H, CH₂CH₃), 1.50 (t, 3H, CH₃).
- ESI-MS : m/z 246.2 [M+H]⁺ (free base), 318.1 [M+2HCl-H]⁻.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
